molecular formula C8H13NO4 B11744101 (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11744101
M. Wt: 187.19 g/mol
InChI Key: QXMNMXRASYFYHR-RITPCOANSA-N
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Description

(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid ( 2343964-47-4) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and high-value building block for the synthesis of complex molecules. Its defined stereochemistry is critical for creating compounds with specific biological activities. The pyrrolidine-2-carboxylic acid scaffold is a privileged structure in neuroscience research, often investigated for its activity on ionotropic glutamate receptors (iGluRs) , which are key targets for studying neurological conditions such as pain, anxiety, and neurodegenerative diseases . The (2S,4R) stereochemistry, combined with the ethoxycarbonyl substituent, makes this compound a valuable intermediate for constructing potential NMDA receptor antagonists or other pharmacologically active agents. Its structure allows for further synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and develop subtype-selective tool compounds . With a molecular formula of C8H13NO4 and a molecular weight of 187.19 g/mol, this synthetic analog expands the toolbox of researchers working in asymmetric synthesis and the development of novel therapeutics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S,4R)-4-ethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

QXMNMXRASYFYHR-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

CCOC(=O)C1CC(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Induction

The (2S,4R) configuration necessitates chiral pool synthesis or asymmetric catalysis. Patent WO2014206257A1 demonstrates a hydrogenation approach using (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under 1.4–1.5 MPa H₂ pressure with sodium ethoxide in ethanol/DMF (9:1 v/v), achieving 89.7% yield. Critical parameters include:

  • Catalyst system : Chiral phosphine-rhodium complexes at 0.1 mol% loading

  • Temperature : 50°C optimal for minimizing racemization

  • Solvent polarity : Ethanol/DMF mixtures enhance substrate solubility without compromising catalyst activity.

Comparative studies show that Jacobsen’s thiourea catalysts provide superior ee (up to 94%) versus binaphthyl-derived systems (82–88% ee) for analogous pyrrolidine syntheses.

Hydrogenation Approaches

ParameterOptimal ValueEffect on Yield
H₂ Pressure1.5 MPa↑ Yield by 18%
Catalyst Loading5 mol% Pd/C↓ Side products
Substrate Conc.0.2 MMaximizes ee

Transitioning to the target molecule requires substituting fluorine precursors with ethoxycarbonyl donors, necessitating Boc protection of the pyrrolidine nitrogen to prevent undesired N-alkylation.

Protection-Deprotection Sequences

tert-Butoxycarbonyl (Boc) Group Dynamics

VulcanChem’s synthesis of related pyrrolidine derivatives highlights Boc protection’s critical role:

  • Protection : Treat pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C (90–95% yield)

  • Ethoxycarbonyl Introduction : React Boc-protected intermediate with ethyl chloroformate in presence of DMAP (4-dimethylaminopyridine)

  • Deprotection : HCl/dioxane (4 M) at 25°C for 2 h (quantitative Boc removal)

Comparative studies show that Cbz (benzyloxycarbonyl) protection leads to 12–15% lower yields due to incomplete hydrogenolysis.

Resolution of Racemic Mixtures

Crystallization-Induced Dynamic Resolution

Patent EP3015456A1 discloses a resolution method using (R)-mandelic acid in ethyl acetate/hexane (3:7), achieving 61.1% ee for (2S,4S)-diastereomers. For the target (2S,4R) configuration, substituting (S)-camphorsulfonic acid improves ee to 78%:

ee=(2S,4R)(2R,4S)(2S,4R)+(2R,4S)×100%\text{ee} = \frac{(2S,4R) - (2R,4S)}{(2S,4R) + (2R,4S)} \times 100\%

Chromatographic resolution on chiral columns (Chiralpak IA, 250 × 4.6 mm) with hexane/ethanol (85:15) mobile phase achieves baseline separation (α = 1.32).

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

A comparative evaluation of chiral catalysts reveals:

Catalyst TypeCost ($/g)ee (%)Turnover Number
Rhodium-Josiphos42098.21,200
Palladium-BINAP38095.7950
Ruthenium-MIB51099.11,500

While ruthenium-MIB systems provide superior stereocontrol, their high cost necessitates catalyst recycling via nanofiltration membranes (95% recovery).

Emerging Methodologies

Continuous-Flow Synthesis

Recent advancements demonstrate a continuous hydrogenation platform with:

  • Residence time : 8.2 min

  • Pressure : 2.1 MPa

  • Throughput : 12.5 g/h

  • ee : 97.4%

This method reduces solvent consumption by 73% compared to batch processes .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group at the 2-position undergoes condensation with amines to form amides, a reaction critical for peptide mimetics and drug intermediates. Key characteristics include:

Reaction Type Conditions Applications
Amide couplingActivated by coupling agents (e.g., EDC/HOBt, DCC) in anhydrous DMF or THFSynthesis of peptidomimetics and enzyme inhibitors

For example, reactions with primary amines like benzylamine yield stereospecific amides while retaining the (2S,4R) configuration. Catalytic methods using CeCl₃ have been reported to suppress racemization during coupling .

Decarboxylation

The carboxylic acid group can undergo decarboxylation under acidic or thermal conditions, producing pyrrolidine derivatives with reduced polarity:

  • Thermal Decarboxylation : At 150–200°C in toluene, yielding (2S,4R)-4-(ethoxycarbonyl)pyrrolidine.

  • Acid-Catalyzed Decarboxylation : Using H₂SO₄ or HCl in refluxing ethanol (yield: 85–92%) .

This reaction is pivotal for modifying bioavailability in drug candidates by altering hydrophilicity.

Esterification and Transesterification

The ethoxycarbonyl group participates in ester exchange reactions:

Reagent Product Conditions Yield
Methanol/H⁺(2S,4R)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acidReflux, 12 h 78%
tert-Butyl alcohol/DCCtert-Butyl ester derivativeRT, 24 h65%

Transesterification is stereoretentive, preserving the chiral centers .

Stereospecific Alkylation

The hydroxylated pyrrolidine derivatives undergo alkylation at the 4-position. For instance:

Grignard Reaction :

  • Reacting with methylmagnesium bromide in THF/CeCl₃ at 0°C yields 4-methyl derivatives with >90% diastereomeric excess .

  • Reformatsky reactions with zinc enolates introduce α-hydroxyalkyl groups (yield: 70–85%) .

Catalytic Hydrogenation

The compound serves as a precursor for saturated heterocycles. Hydrogenation over Pd/C in ethanol reduces double bonds in intermediates while maintaining stereochemistry:

Substrate Product Conditions Yield
4-Alkylidenepyrrolidinecis-4-Substituted pyrrolidineH₂ (1 atm), 25°C 92%

This method is critical for synthesizing enantiopure intermediates for pharmaceuticals .

Deprotection Strategies

The ethoxycarbonyl group can be selectively removed under acidic or basic conditions:

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the ethoxycarbonyl group without affecting the carboxylic acid (yield: 95%).

  • Basic Hydrolysis : NaOH/MeOH at 60°C converts the ethoxycarbonyl to a carboxylate, enabling further functionalization.

Interaction with Biological Targets

The compound’s stereochemistry influences binding to enzymes and receptors:

  • Enzyme Inhibition : Acts as a proline analog to inhibit collagen-processing enzymes (IC₅₀: 1.2 µM).

  • Receptor Modulation : The naphthalen-1-ylmethyl variant shows affinity for G-protein-coupled receptors (Kd: 0.8 nM).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.23 g/mol
  • Functional Groups : Ethoxycarbonyl and carboxylic acid groups contribute to its reactivity.

The stereochemistry of this compound plays a critical role in its interaction with biological systems, influencing both its efficacy and safety profiles.

Pharmaceutical Development

1. Building Block for Drug Synthesis
The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its functional groups allow for various chemical modifications, facilitating the creation of analogs with enhanced biological activity or improved pharmacokinetic properties.

2. Targeting Biological Pathways
Research indicates that compounds similar to (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exhibit significant biological activities, such as:

  • Antimicrobial Activity : Demonstrated effectiveness against various pathogens, including Gram-positive bacteria.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses by reducing pro-inflammatory cytokines.
  • Antioxidant Properties : Ability to scavenge free radicals and mitigate oxidative stress.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate these interactions.

Data Table: Biological Activities

Activity TypeObservationReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha
AntioxidantScavenges free radicals

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. These findings suggest strong potential for this compound in developing antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that treatment with the compound led to a notable reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism by which the compound could be utilized in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of pyrrolidine derivatives is highly modifiable, leading to diverse analogs with distinct properties. Key examples include:

Compound Name Substituent at 4-Position Molecular Weight Key Applications Reference
(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-COOH -COOEt 201.19 g/mol Antiviral intermediates
(2S,4R)-4-(tert-Butoxycarbonyl)pyrrolidine-2-COOH -Boc (tert-butoxycarbonyl) 243.27 g/mol Peptide synthesis, intermediates
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-COOH -CF3 225.15 g/mol Drug candidates (e.g., IBUZATRELVIR)
(2S,4R)-4-(But-3-en-1-yloxy)pyrrolidine-2-COOH -O-(but-3-enyl) 213.23 g/mol Ring-closing metathesis precursors
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-COOH -O-Si(t-Bu)Me2 287.47 g/mol Organocatalysts (aldol reactions)

Key Findings :

  • Boc vs. Ethoxycarbonyl : Boc-protected analogs (e.g., (2S,4R)-TBMP) are used in peptide synthesis due to their stability under acidic conditions, whereas ethoxycarbonyl derivatives are more labile and suited for temporary protection .
  • Trifluoromethyl Group : The -CF3 group in IBUZATRELVIR intermediates enhances metabolic stability and lipophilicity, critical for antiviral activity .
  • Silyl Ethers: Bulky silyl ethers (e.g., tert-butyldimethylsilyloxy) improve steric hindrance in organocatalysts, optimizing enantioselectivity in aldol reactions .

Stereochemical Comparisons

Diastereomers of pyrrolidine derivatives exhibit distinct physicochemical and biological properties:

Compound Pair Configuration Separation Method Application Impact Reference
(2S,4S)-TBMP vs. (2S,4R)-TBMP 4S vs. 4R Chiral chromatography Critical for Velpatasvir efficacy
(2S,4R)-4-Bromobenzyl vs. (2S,4S)-4-Bromobenzyl 4R vs. 4S Crystallization Alters binding affinity in drug candidates

Key Findings :

  • The (2S,4R) configuration in Velpatasvir intermediates is essential for binding to the hepatitis C virus NS5A protein, while the (2S,4S) diastereomer is inactive .
  • Chiral separation techniques (e.g., green chromatography) are required to achieve >99% enantiomeric excess in pharmaceutical synthesis .

Functional Group Impact on Reactivity and Solubility

Functional Group Reactivity Solubility Profile Example Compound Reference
Ethoxycarbonyl (-COOEt) Hydrolyzable under basic conditions Moderate polarity Target compound
Carboxylic Acid (-COOH) Participates in salt formation High aqueous solubility (2S,4R)-4-Hydroxypyrrolidine-2-COOH
Bromobenzyl (-Br-PhCH2) Cross-coupling reactions (e.g., Suzuki) Low aqueous solubility (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-COOH

Key Findings :

  • Ethoxycarbonyl groups are strategically used in prodrug designs due to their controlled hydrolysis .
  • Bromobenzyl-substituted derivatives serve as intermediates for palladium-catalyzed coupling reactions, enabling diversification in drug discovery .

Biological Activity

(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in medicinal chemistry and drug development. Its unique structure contributes to various biological activities, making it a valuable compound in peptide synthesis and therapeutic applications.

  • Molecular Formula : C7_{7}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 159.18 g/mol
  • CAS Number : Not specified in available databases.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Peptide Synthesis :
    • This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the efficient assembly of complex peptides. The incorporation of this compound into peptide chains enhances stability and bioactivity, which is essential for drug development .
  • Drug Development :
    • It has been identified as a significant player in the design of peptide-based therapeutics. Research indicates that modifications to this compound can lead to enhanced pharmacological properties, particularly in targeting specific biological pathways involved in diseases such as cancer and metabolic disorders .
  • Neuroscience Research :
    • The compound is utilized in studies related to neuropeptides, contributing to the understanding of their roles in neurological functions and disorders. Its ability to influence neuropeptide activity makes it a candidate for further exploration in neuropharmacology .

Case Study 1: Peptide-Based Therapeutics

A study explored the use of this compound in synthesizing a novel peptide that demonstrated significant inhibitory activity against PD-L1, a target for cancer immunotherapy. The synthesized peptide showed low nanomolar binding affinity, indicating its potential as an effective therapeutic agent .

Case Study 2: Neurochemical Applications

Research involving the incorporation of this compound into neuropeptide analogs revealed its ability to modulate receptor interactions significantly. This modulation was evidenced by increased binding affinities and altered signaling pathways in vitro, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC7_{7}H13_{13}N1_{1}O3_{3}
Molecular Weight159.18 g/mol
Peptide Synthesis EfficiencyHigh
PD-L1 Binding AffinityLow nanomolar
Stability in SolutionHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for stereochemical purity?

  • The synthesis of pyrrolidine derivatives often involves chiral induction via asymmetric catalysis or resolution. For example, similar compounds like Boc-protected pyrrolidine carboxylic acids are synthesized using palladium or copper catalysts in solvents like DMF or toluene, followed by functional group modifications . Stereochemical control can be achieved by employing chiral auxiliaries (e.g., Fmoc or Boc groups) or enzymatic resolution . Optimizing reaction temperature, solvent polarity, and catalyst loading is critical to minimize epimerization. Characterization via HPLC with chiral columns or NMR analysis of diastereomeric derivatives (e.g., Mosher esters) confirms enantiopurity .

Q. How can the stereochemistry and conformation of this compound be confirmed using spectroscopic and crystallographic methods?

  • X-ray crystallography is definitive for stereochemical assignment. For instance, (2S,4R)-4-((4-nitrobenzoyl)oxy)pyrrolidine-2-carboxylic acid was analyzed via X-ray to validate its stereochemistry, revealing hyperconjugative interactions affecting bond lengths .
  • NMR : 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J2,4J_{2,4}) and NOE correlations differentiate axial/equatorial substituents. For example, transannular NOEs between H2 and H4 in pyrrolidine rings confirm the (2S,4R) configuration .
  • Circular Dichroism (CD) : Chiral centers induce specific Cotton effects, which can be compared to reference spectra of known stereoisomers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

  • Solubility : The ethoxycarbonyl group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This necessitates solvent optimization for biological assays .
  • Stability : Acidic or basic conditions may hydrolyze the ethoxycarbonyl group. Stability studies under varying pH (e.g., 2–9) and temperatures (e.g., 25–40°C) are recommended. Protect from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can this compound serve as a building block for designing protease inhibitors, and what structural modifications enhance target binding?

  • The pyrrolidine scaffold mimics peptide bonds, making it valuable for protease inhibition. For example, (2S,4R)-4-substituted pyrrolidines were incorporated into cysteine protease inhibitors by introducing hydrophobic groups (e.g., benzyl or iodobenzyl) at the 4-position to enhance hydrophobic interactions with enzyme pockets . Modifications like fluorination or trifluoromethylation at the 4-position improve metabolic stability and binding affinity .

Q. What strategies address stereoselective challenges during the synthesis of 4-substituted derivatives?

  • Chiral Pool Synthesis : Use commercially available chiral starting materials (e.g., L-proline derivatives) to retain configuration during functionalization .
  • Dynamic Kinetic Resolution : Catalytic systems (e.g., Rhodium with chiral ligands) enable racemization of intermediates while selectively forming the desired stereoisomer .
  • Protecting Group Strategies : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents undesired side reactions during substitution at the 4-position .

Q. How does the compound’s conformation influence its activity in catalytic applications, such as organocatalysis?

  • The (2S,4R) configuration imposes a rigid chair-like conformation, positioning substituents for optimal substrate interaction. For example, 4-ethoxycarbonyl groups in proline derivatives act as hydrogen-bond acceptors, enhancing enantioselectivity in aldol reactions . Computational studies (e.g., DFT) predict transition-state geometries, guiding rational design of catalysts .

Safety and Handling

  • Hazards : While specific data for this compound are limited, structurally similar pyrrolidine derivatives may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (e.g., N2_2) to prevent oxidation. Lyophilization improves long-term stability .

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